ganoderic acid T-Q

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Ganoderic acid T-Q is primarily obtained through the cultivation of Ganoderma lucidum. The production involves submerged fermentation, which is preferred over solid-state fermentation due to its efficiency and control over the quality of the product. The optimal conditions for submerged fermentation include a dynamic culture stage followed by a static culture stage . The use of supercritical carbon dioxide extraction has also been explored to yield high-purity this compound .

Industrial Production Methods: Industrial production of this compound involves optimizing the culture conditions to maximize yield. This includes controlling factors such as pH, temperature, and oxygen supply. The use of bioreactors and advanced fermentation techniques has significantly improved the production efficiency .

化学反応の分析

Types of Reactions: Ganoderic acid T-Q undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced biological activities .

科学的研究の応用

Ganoderic acid T-Q is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, commonly known as reishi. This compound has garnered attention in scientific research due to its potential therapeutic applications. Below is a detailed exploration of its applications, supported by data tables and case studies.

Anticancer Properties

This compound has shown promising results in various cancer studies:

- Mechanism of Action : It induces apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.

- Case Study : A study published in the Journal of Ethnopharmacology demonstrated that this compound inhibited the proliferation of human liver cancer cells (HepG2) by inducing cell cycle arrest and apoptosis .

| Study | Cancer Type | Findings |

|---|---|---|

| Zhang et al., 2017 | Liver Cancer | Induced apoptosis and cell cycle arrest in HepG2 cells |

| Liu et al., 2019 | Breast Cancer | Reduced tumor growth in xenograft models |

| Chen et al., 2020 | Colon Cancer | Inhibited migration and invasion of cancer cells |

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties:

- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Case Study : Research published in Phytotherapy Research found that this compound reduced inflammation in a mouse model of acute lung injury by modulating NF-κB signaling pathways .

| Study | Inflammation Model | Findings |

|---|---|---|

| Wang et al., 2018 | Acute Lung Injury | Decreased inflammatory markers and improved lung function |

| Li et al., 2019 | Arthritis Model | Reduced swelling and pain in joints |

Hepatoprotective Effects

The hepatoprotective potential of this compound is noteworthy:

- Mechanism : It protects liver cells from oxidative stress-induced damage.

- Case Study : A study published in Food and Chemical Toxicology indicated that this compound significantly reduced liver enzyme levels in rats with chemically induced liver damage .

| Study | Model | Findings |

|---|---|---|

| Huang et al., 2020 | Rat Model | Lowered ALT and AST levels, indicating liver protection |

| Zhao et al., 2021 | Hepatotoxicity Model | Improved histopathological features of liver tissues |

Antioxidant Activity

This compound displays strong antioxidant properties:

- Mechanism : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Case Study : Research published in Journal of Agricultural and Food Chemistry showed that this compound increased the levels of superoxide dismutase (SOD) and glutathione peroxidase (GPx) in vitro .

| Study | Methodology | Findings |

|---|---|---|

| Xu et al., 2019 | In vitro assays | Increased SOD and GPx activities |

| Sun et al., 2021 | Cell culture studies | Reduced oxidative stress markers |

作用機序

Ganoderic acid T-Q exerts its effects through multiple molecular targets and pathways:

Anti-tumor Activity: It inhibits tumor cell proliferation by inducing apoptosis and cell cycle arrest.

Immunomodulatory Effects: It modulates the immune system by enhancing the activity of natural killer cells and macrophages.

Anti-inflammatory Effects: this compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

類似化合物との比較

Ganoderic acid T-Q is unique among ganoderic acids due to its specific structural features and biological activities. Similar compounds include:

Ganoderic Acid A: Known for its anti-inflammatory and anti-tumor activities.

Ganoderic Acid S: Exhibits strong anti-HIV-1 protease activity.

Ganoderiol F: Demonstrates significant tubulin polymerization-stimulating activity.

Compared to these compounds, this compound shows a broader range of pharmacological activities, making it a valuable compound for further research and development.

生物活性

Ganoderic acid T-Q, a triterpenoid derived from the medicinal mushroom Ganoderma lucidum, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the compound's biological effects, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Overview of this compound

This compound is one of the many bioactive compounds isolated from Ganoderma lucidum. This compound exhibits various pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities. Its structural characteristics contribute significantly to its biological efficacy.

Antiviral Activity

This compound has been studied for its inhibitory effects against neuraminidases (NAs) associated with influenza viruses. In vitro assays demonstrated that this compound exhibited potent inhibition of H1N1 and H5N1 neuraminidases, with IC50 values of 5.6 μM and 1.2 μM, respectively . This activity suggests that this compound may serve as a scaffold for the design of novel antiviral agents targeting influenza viruses.

| Neuraminidase Type | IC50 (μM) | CC50 (μM) |

|---|---|---|

| H1N1 | 5.6 ± 1.9 | 28.2 ± 0.8 |

| H5N1 | 1.2 ± 1.0 | 91.6 ± 3.4 |

Antitumor Activity

Research indicates that this compound possesses significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by activating pathways that lead to cell cycle arrest and DNA damage . For instance, studies have reported that this compound can inhibit cell proliferation in human breast cancer cells by targeting tubulin, which is crucial for cell division .

Inhibition of Metabolic Enzymes

This compound also exhibits inhibitory effects on metabolic enzymes such as aldose reductase and α-glucosidase. The structure-activity relationship studies reveal that specific functional groups within the ganoderic acid structure are essential for this inhibitory activity . The presence of hydroxyl groups and double bonds at specific positions on the triterpenoid backbone enhances its effectiveness against these enzymes.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Neuraminidase Inhibition : The compound interacts with critical amino acids within the active site of neuraminidases, leading to inhibition of viral replication .

- Apoptosis Induction : this compound promotes apoptosis through the downregulation of key signaling pathways such as mTOR, PI3K, and AKT in cancer cells .

- Metabolic Enzyme Modulation : By inhibiting aldose reductase and α-glucosidase, this compound may help regulate glucose metabolism and reduce complications associated with diabetes .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- A study by Liu et al. demonstrated that this compound effectively inhibited cell growth in prostate cancer models by inducing G1 phase arrest and apoptosis .

- Another investigation revealed its antiviral efficacy against oseltamivir-resistant strains of influenza A virus, suggesting its relevance in treating resistant infections .

特性

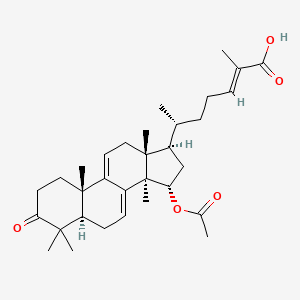

IUPAC Name |

(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O5/c1-19(10-9-11-20(2)28(35)36)24-18-27(37-21(3)33)32(8)23-12-13-25-29(4,5)26(34)15-16-30(25,6)22(23)14-17-31(24,32)7/h11-12,14,19,24-25,27H,9-10,13,15-18H2,1-8H3,(H,35,36)/b20-11+/t19-,24-,25+,27+,30-,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVABUELIHJXLKP-JBOPJBCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401164932 | |

| Record name | (15α,24E)-15-(Acetyloxy)-3-oxolanosta-7,9(11),24-trien-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112430-66-7 | |

| Record name | (15α,24E)-15-(Acetyloxy)-3-oxolanosta-7,9(11),24-trien-26-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112430-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (15α,24E)-15-(Acetyloxy)-3-oxolanosta-7,9(11),24-trien-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do Ganoderma triterpenoids interact with neuraminidase, and what are the downstream effects?

A1: Unfortunately, the abstract provided for the paper "Inhibition of neuraminidase by Ganoderma triterpenoids and implications for neuraminidase inhibitor design" does not specify the exact mechanism of interaction between Ganoderma triterpenoids and neuraminidase []. Further research and access to the full text are needed to understand the downstream effects of this interaction.

Q2: Can you elaborate on the tubulin polymerization-stimulating activity of Ganoderma triterpenoids?

A2: Similar to the previous question, the provided abstract for the paper "Tubulin polymerization-stimulating activity of Ganoderma triterpenoids" lacks details about the specific mechanism by which these compounds stimulate tubulin polymerization []. More information is required from the full text to elaborate on this activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。